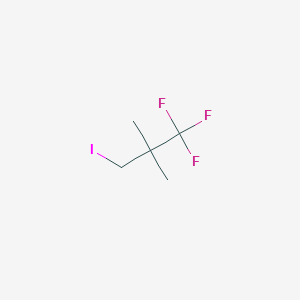

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane

CAS No.:

Cat. No.: VC18225739

Molecular Formula: C5H8F3I

Molecular Weight: 252.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8F3I |

|---|---|

| Molecular Weight | 252.02 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |

| Standard InChI | InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |

| Standard InChI Key | XVRFRUNBIBOLPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CI)C(F)(F)F |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane |

| Molecular Formula | C5H8F3I |

| Molecular Weight | 223.964 g/mol |

| Structure | Features a trifluoromethyl group (-CF3) and an iodine atom (-I) attached to a propane backbone substituted with two methyl groups at the second carbon. |

This compound combines the electronegativity of fluorine and iodine's reactivity, imparting distinct physicochemical properties.

Synthesis

The synthesis of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be achieved through halogenation reactions involving fluorinated and iodinated precursors. Specific methods include:

-

Halogen Exchange Reactions: Utilizing trifluorinated propane derivatives as starting materials and introducing iodine via electrophilic substitution.

-

Radical Halogenation: Employing free radicals to selectively iodinate a trifluoromethyl-substituted propane backbone.

These processes require controlled conditions to ensure selectivity and yield optimization.

Applications

1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has potential applications in various fields due to its unique structure:

-

Organic Synthesis:

-

Used as a precursor in the formation of more complex organofluorine or halogenated compounds.

-

Its electrophilic iodine atom enables participation in coupling reactions such as Suzuki or Heck reactions.

-

-

Medicinal Chemistry:

-

Halogenated compounds often exhibit enhanced bioavailability and metabolic stability.

-

Research suggests that fluorinated and iodinated molecules may interact with biological targets like enzymes or receptors due to their electrophilic nature.

-

-

Material Science:

-

Potential use in developing fluorinated polymers or materials with specialized thermal or chemical resistance properties.

-

Structural Comparisons

To better understand its uniqueness, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Iodo-2,2-dimethylpropane | C5H11I | Contains only one iodine atom; lacks fluorination. |

| 1,1-Difluoro-3-iodopropane | C5H8F2I | Two fluorine atoms; different reactivity profile. |

| 1-Bromo-2,2-dimethylpropane | C5H11Br | Bromine instead of iodine; less polarizable halogen. |

| 1-Trifluoromethylpropane | C4H9F3 | Lacks iodine; focuses on trifluoromethyl group effects. |

Research Directions

Studies on 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane have focused on:

-

Reactivity Studies:

-

Investigating interactions with biological targets such as enzymes.

-

Exploring its use as an intermediate in pharmaceutical synthesis.

-

-

Mechanistic Insights:

-

The role of halogens in modulating chemical reactivity.

-

Understanding how trifluoromethyl groups influence electron density within molecules.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume